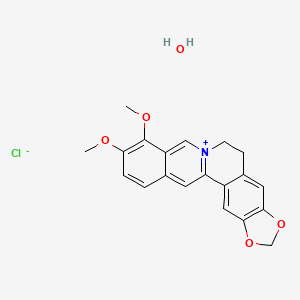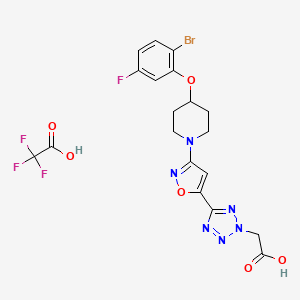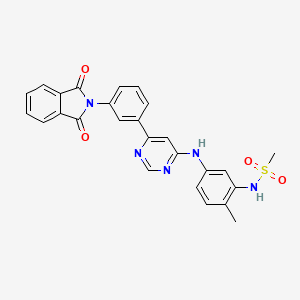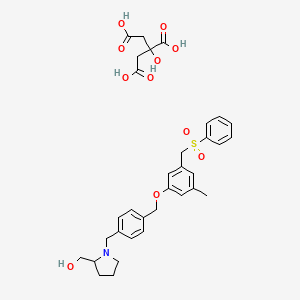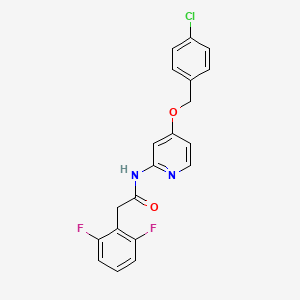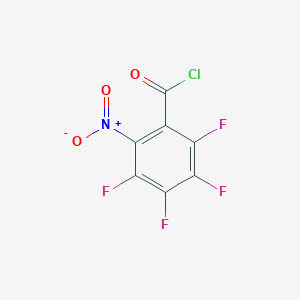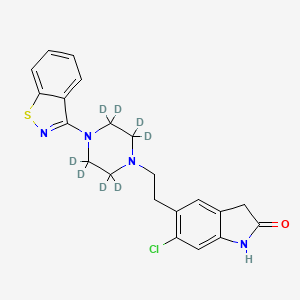
Ziprasidona D8
Descripción general
Descripción
Es un antagonista combinado de los receptores de serotonina (5-HT) y dopamina, que exhibe una potente actividad antipsicótica . Este compuesto se utiliza principalmente en la investigación científica para estudiar la farmacocinética y farmacodinamia de la ziprasidona.
Aplicaciones Científicas De Investigación
CP-88059 D8 se utiliza ampliamente en la investigación científica, que incluye:
Estudios farmacocinéticos: Ayuda a comprender la absorción, distribución, metabolismo y excreción de la ziprasidona.
Estudios farmacodinámicos: Ayuda a estudiar la interacción de la ziprasidona con sus objetivos moleculares.
Investigación biológica: El compuesto se utiliza para investigar los efectos de la ziprasidona en diversos sistemas biológicos.
Investigación médica: Se utiliza en el desarrollo de nuevos fármacos antipsicóticos y en la comprensión de los mecanismos de los fármacos existentes
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Relevant Papers
Several papers were found during the search. One paper discusses the improvement of the dissolution rate of Ziprasidone free base from solid oral formulations . Another paper provides an evidence review and clinical guidance for the use of Ziprasidone in Canada . A third paper discusses improved Ziprasidone formulations with enhanced bioavailability in the fasted state and a reduced food effect .
Mecanismo De Acción
CP-88059 D8 ejerce sus efectos antagonizando los receptores de serotonina (5-HT) y dopamina. Tiene una alta afinidad por los receptores de serotonina 5-HT2A y los receptores de dopamina D2. Se cree que el antagonismo de los receptores 5-HT2A limita los efectos secundarios motores indeseables asociados con el bloqueo de los receptores de dopamina y mejora la eficacia contra los síntomas negativos de la esquizofrenia . El compuesto también tiene una alta afinidad por otros subtipos de receptores de serotonina, lo que puede mejorar su potencial terapéutico .
Compuestos similares:
Ziprasidona: La versión no deuterada de CP-88059 D8.
Hidrocloruro de ziprasidona: Una forma de sal de ziprasidona utilizada en diversas formulaciones.
Mesilato de ziprasidona: Otra forma de sal de ziprasidona con propiedades farmacológicas similares
Singularidad: CP-88059 D8 es único debido a la incorporación de átomos de deuterio, lo que lo convierte en una herramienta valiosa en los estudios farmacocinéticos y farmacodinámicos. El etiquetado con deuterio permite el seguimiento y análisis precisos del compuesto en sistemas biológicos, proporcionando información que no es posible con compuestos no etiquetados .
Análisis Bioquímico
Biochemical Properties
Ziprasidone D8, like its parent compound Ziprasidone, is a selective monoaminergic antagonist with high affinity for the serotonin Type 2 (5HT2), dopamine Type 2 (D2), 1 and 2 adrenergic, and H1 histaminergic receptors . This suggests that Ziprasidone D8 may interact with these enzymes and proteins in biochemical reactions.
Temporal Effects in Laboratory Settings
A study on Ziprasidone has shown that it can be quantified in rabbit plasma using a validated bioanalytical method, suggesting its stability for such analysis .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de CP-88059 D8 implica la incorporación de átomos de deuterio en la molécula de ziprasidona. Esto generalmente se logra mediante reacciones de intercambio hidrógeno-deuterio en condiciones específicas . El proceso implica el uso de reactivos y disolventes deuterados para asegurar la incorporación de deuterio en las posiciones deseadas de la molécula.
Métodos de producción industrial: La producción industrial de CP-88059 D8 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica medidas de control de calidad rigurosas para garantizar la pureza y consistencia del compuesto marcado con deuterio. La producción se lleva a cabo en instalaciones especializadas equipadas para manejar compuestos deuterados .
Análisis De Reacciones Químicas
Tipos de reacciones: CP-88059 D8 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Se pueden llevar a cabo reacciones de reducción para convertir el compuesto en sus formas reducidas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se pueden usar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Comparación Con Compuestos Similares
Ziprasidone: The non-deuterated version of CP-88059 D8.
Ziprasidone hydrochloride: A salt form of Ziprasidone used in various formulations.
Ziprasidone mesylate: Another salt form of Ziprasidone with similar pharmacological properties
Uniqueness: CP-88059 D8 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in pharmacokinetic and pharmacodynamic studies. The deuterium labeling allows for precise tracking and analysis of the compound in biological systems, providing insights that are not possible with non-labeled compounds .
Propiedades
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVFYHBGMAFLY-UFBJYANTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126745-58-1 | |
| Record name | 1126745-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(3-Pyridinyl)-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)-4-pyrimidinyl]amino]propanoic acid](/img/structure/B1139221.png)
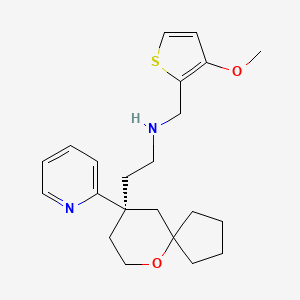

![3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B1139227.png)
